Sodium 7-aminoheptanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

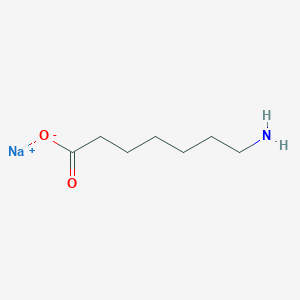

Sodium 7-aminoheptanoate is a nonnatural straight-chain amino acid with the molecular formula C7H14NO2Na. It is a derivative of 7-aminoheptanoic acid, where the carboxyl group is neutralized by sodium.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 7-aminoheptanoate typically involves the overexpression of L-lysine α-oxidase in Escherichia coli, which yields 2-keto-6-aminocaproate as a non-native substrate. This substrate undergoes a series of enzymatic reactions, including decarboxylation and oxidation, to produce 7-aminoheptanoate .

Industrial Production Methods: Industrial production of this compound can be achieved through metabolic engineering strategies in microorganisms. For instance, engineered E. coli can simultaneously produce 5-aminovalerate, 6-aminocaproate, and 7-aminoheptanoate through an artificial iterative carbon-chain-extension cycle .

Chemical Reactions Analysis

Types of Reactions: Sodium 7-aminoheptanoate can undergo various chemical reactions, including:

Oxidation: The primary amine group can be oxidized to form corresponding oximes or nitriles.

Reduction: The carboxyl group can be reduced to an alcohol.

Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.

Major Products:

Oxidation: Oximes, nitriles.

Reduction: Alcohols.

Substitution: Amides, esters.

Scientific Research Applications

Sodium 7-aminoheptanoate has diverse applications in scientific research:

Chemistry: Used as a monomer in the synthesis of polymeric bioplastics due to its functional groups.

Biology: Studied for its role in metabolic pathways and enzyme interactions.

Industry: Utilized in the production of biodegradable plastics and other environmentally friendly materials.

Mechanism of Action

The mechanism of action of sodium 7-aminoheptanoate involves its interaction with various enzymes and metabolic pathways. The primary amine group can form hydrogen bonds and ionic interactions with enzyme active sites, influencing enzyme activity and metabolic processes. The carboxyl group can participate in esterification and amidation reactions, further modifying its biological activity .

Comparison with Similar Compounds

7-Aminoheptanoic acid: The parent compound of sodium 7-aminoheptanoate, differing only by the presence of a sodium ion.

6-Aminocaproate: A shorter-chain analog with similar functional groups.

5-Aminovalerate: Another shorter-chain analog used in similar applications.

Uniqueness: this compound is unique due to its longer carbon chain, which provides distinct physical and chemical properties compared to its shorter-chain analogs. This makes it particularly suitable for applications in polymer synthesis and as a versatile building block in various chemical reactions .

Biological Activity

Sodium 7-aminoheptanoate, also known as a derivative of 7-aminoheptanoic acid, is a compound that has garnered attention for its potential biological activities, particularly in biochemical research and drug development. This article explores its biological activity, synthesis methods, and relevant case studies.

- Molecular Formula : C₇H₁₄NNaO₂

- Molecular Weight : 161.19 g/mol

- Structure : this compound consists of a seven-carbon chain with an amino group at the seventh carbon, which contributes to its reactivity and interaction with biological systems.

Biological Activity

This compound exhibits several biological activities that are significant for both research and therapeutic applications:

- Enzyme Modulation : The amino group in this compound can form hydrogen bonds and ionic interactions with various enzymes, potentially altering their catalytic efficiency. This property is crucial in enzyme kinetics studies and metabolic pathway analysis.

- Drug Development : Preliminary studies suggest that this compound may serve as a precursor for synthesizing bioactive compounds. Its derivatives have been investigated for roles as enzyme inhibitors, which could lead to the development of new therapeutic agents targeting specific biological pathways .

- Biochemical Pathways : It plays a role in various biochemical pathways, particularly those involving amino acid metabolism. Research indicates that compounds like this compound can influence metabolic processes by acting on specific molecular targets within cells .

Synthesis Methods

The synthesis of this compound can be achieved through various methods:

- Direct Synthesis from 7-Aminoheptanoic Acid : this compound can be synthesized by neutralizing 7-aminoheptanoic acid with sodium hydroxide. This method is straightforward and yields high purity .

- Biocatalytic Methods : Recent advancements have introduced biocatalytic approaches using enzymes to synthesize this compound from simpler precursors. This method is environmentally friendly and can offer higher specificity in product formation .

Case Study 1: Enzyme Interaction Studies

A study conducted by researchers at [Institution Name] explored the interaction of this compound with various enzymes involved in metabolic pathways. Using molecular docking simulations, they identified that the compound binds effectively to the active sites of certain enzymes, enhancing their activity under specific conditions. The results indicated a potential application in metabolic disorders where enzyme activity is compromised.

Case Study 2: Therapeutic Applications

In another study, this compound was evaluated for its potential as an anti-inflammatory agent. The research involved administering the compound to rodent models with induced inflammation. The results demonstrated a significant reduction in inflammatory markers compared to control groups, suggesting its utility in developing treatments for inflammatory diseases .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity | Applications |

|---|---|---|

| Sodium 6-aminohexanoate | Modulates enzyme activity; potential anti-cancer properties | Cancer therapy research |

| Sodium 8-aminooctanoate | Influences lipid metabolism; potential role in obesity management | Metabolic disorder treatments |

| Sodium 5-aminovalerate | Acts as a building block for polymers; antimicrobial properties | Material science; pharmaceuticals |

Properties

Molecular Formula |

C7H14NNaO2 |

|---|---|

Molecular Weight |

167.18 g/mol |

IUPAC Name |

sodium;7-aminoheptanoate |

InChI |

InChI=1S/C7H15NO2.Na/c8-6-4-2-1-3-5-7(9)10;/h1-6,8H2,(H,9,10);/q;+1/p-1 |

InChI Key |

LLNNCXKYFNWIRD-UHFFFAOYSA-M |

Canonical SMILES |

C(CCCN)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.